N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system known for modulating kinase activity and enzyme inhibition. Key structural elements include:
- Piperidine-4-carboxamide: A common pharmacophore in medicinal chemistry, contributing to solubility and hydrogen bonding. The bromine atom likely improves binding affinity, while the methyl group may stabilize hydrophobic interactions.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2S/c1-10-8-12(2-3-13(10)19)22-16(25)11-4-6-24(7-5-11)18-23-15-14(27-18)17(26)21-9-20-15/h2-3,8-9,11H,4-7H2,1H3,(H,22,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWVSAMQKBNURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.
Bromination of the Aromatic Ring:
Coupling with Piperidine Carboxamide: The final step involves coupling the brominated aromatic compound with piperidine-4-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Chemical Biology: Employed as a probe to investigate the function of specific proteins or pathways in cells.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may act as an inhibitor of a particular kinase, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Core Structure Impact : Thiazolo[4,5-d]pyrimidine derivatives (target compound, ) exhibit superior kinase selectivity compared to benzodiazolones or positional isomers.
- Substituent Effects : Bromine enhances target affinity but may reduce solubility; methoxy or pyridine groups improve solubility at the cost of potency.
- Synthetic Feasibility : Benzodiazolone derivatives (e.g., Compound 43) show higher yields (74%) than thiazolo-pyrimidines, suggesting scalability challenges for the latter .
- Therapeutic Potential: The target compound’s unique profile positions it for kinase-targeted therapies, while analogues like ’s cyclopropyl derivative may excel in antiparasitic applications .
Biological Activity
N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide, also known as L865-0014, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a piperidine ring connected to a thiazolo-pyrimidine moiety and a bromo-substituted aromatic group. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of L865-0014. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of , indicating potent anti-proliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating key apoptotic markers such as P53 and Bcl2. Increased levels of pro-apoptotic proteins (Bax, caspases) were observed alongside decreased anti-apoptotic signals .
Anti-inflammatory Effects
L865-0014 has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in inflammation markers at doses comparable to conventional anti-inflammatory drugs. This suggests that it may be useful in treating inflammatory conditions .
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes linked to cancer progression:
- PARP-1 Inhibition : L865-0014 exhibited an IC50 of against PARP-1, which is crucial for DNA repair mechanisms in cancer cells .
- EGFR Inhibition : It also inhibited the epidermal growth factor receptor (EGFR) with an IC50 value of , suggesting its role in targeting signaling pathways involved in tumor growth .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of L865-0014:
- Cytotoxicity Assays : Various studies employed MTT assays on different cancer cell lines, confirming the compound's effectiveness against MCF-7 and MDA-MB-231 cells.
- Animal Studies : In vivo experiments demonstrated that treatment with L865-0014 led to reduced tumor growth and prolonged survival in mouse models of breast cancer .
- Mechanistic Studies : Research indicated that the compound activates apoptosis through oxidative stress pathways and alters cell cycle dynamics, specifically inducing G2/M phase arrest in cancer cells .
Summary Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | Induces apoptosis via P53/Bcl2 modulation | |
| Anti-inflammatory | Mouse model | Not specified | Reduces inflammation markers |
| Enzyme Inhibition | PARP-1 | DNA repair inhibition | |
| Enzyme Inhibition | EGFR | Targets growth factor signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
